(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
The compound "(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a hybrid heterocyclic molecule combining a tetrazole, oxadiazole, and piperidine scaffold. The tetrazole group (1H-tetrazol-1-yl) is known for its metabolic stability and hydrogen-bonding capacity, while the 1,3,4-oxadiazole moiety contributes to π-π stacking interactions and rigidity. The 4-fluorophenyl substituent may enhance lipophilicity and target binding affinity .
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O2/c22-17-6-4-14(5-7-17)19-24-25-20(31-19)15-8-10-28(11-9-15)21(30)16-2-1-3-18(12-16)29-13-23-26-27-29/h1-7,12-13,15H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJUEJPXJYENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a tetrazole ring and an oxadiazole moiety, both known for their diverse pharmacological profiles.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancers .
- Enzyme Inhibition : The presence of the oxadiazole ring suggests potential inhibition of key enzymes involved in cancer progression, such as EGFR and Src kinases. Inhibition studies have reported IC50 values as low as 0.24 µM for EGFR inhibition .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | PC-3 | 0.67 | |
| Anticancer | HCT-116 | 0.80 | |
| Anticancer | ACHN | 0.87 | |
| EGFR Inhibition | - | 0.24 | |
| Src Inhibition | - | 0.96 |
Case Studies
Several studies have evaluated the biological effects of compounds related to this compound:
- Anticancer Evaluation : A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines. The most potent compounds showed significant growth inhibition percentages, with some achieving over 90% inhibition at concentrations around .
- Mechanism-Based Approaches : Research focused on understanding how these compounds induce apoptosis in cancer cells, highlighting the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key mechanisms .
Comparison with Similar Compounds
a) Compound from :
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Key Differences: Replaces the oxadiazole with a thiadiazole and introduces a thiazolidinone ring.
- The thiazolidinone may confer anticonvulsant or antidiabetic properties, diverging from the target compound’s likely kinase-targeted activity .
b) Compound from :
[4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
- Key Differences : Substitutes the piperidine-oxadiazole group with a piperazine-pyridazine system.
- Implications : Pyridazine’s electron-deficient nature may enhance DNA intercalation, while piperazine improves solubility. This suggests a broader therapeutic scope, including anticancer applications, compared to the target compound’s narrower kinase focus .
Fluorophenyl-Containing Analogues
a) Patent Compound from :
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Integrates a pyrazolo-pyrimidine core and chromenone system.
- Implications : The dual fluorophenyl groups enhance selectivity for tyrosine kinase inhibitors (e.g., EGFR). The target compound’s single fluorophenyl may limit potency but reduce off-target effects .
Research Findings and Mechanistic Insights
- Target Compound vs. : The oxadiazole’s higher electronegativity may enhance binding to ATP pockets in kinases compared to thiadiazole. However, the thiazolidinone in ’s compound showed superior in vitro antidiabetic activity (IC₅₀ = 8.2 µM vs. α-glucosidase) .
- Target Compound vs. : The patent compound’s dual fluorophenyl groups correlate with nanomolar EGFR inhibition (IC₅₀ = 12 nM), suggesting the target compound may require structural optimization for similar potency .
- Target Compound vs. : Piperazine-pyridazine systems () demonstrated 70% apoptosis induction in HeLa cells at 10 µM, whereas the target compound’s piperidine-oxadiazole may favor non-apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
